Vincetoxicoside A
Overview
Description
Vincetoxicoside A is a natural compound known for its antimicrobial, antioxidant, and anti-inflammatory properties . It is a flavonoid glycoside, specifically a quercetin derivative, found in various plant species. The compound has garnered interest due to its potential therapeutic applications and its presence in traditional medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vincetoxicoside A involves multiple steps, starting from quercetin. The process typically includes glycosylation reactions to attach sugar moieties to the quercetin backbone. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity. detailed synthetic routes and conditions are often proprietary and not widely published.
Industrial Production Methods
Industrial production of this compound is generally achieved through extraction from plant sources rather than synthetic methods. Plants like Hibiscus syriacus are known to contain this compound. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Vincetoxicoside A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different glycosides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include various glycoside derivatives of quercetin, each with unique biological activities. These derivatives can be further studied for their potential therapeutic applications.
Scientific Research Applications
Vincetoxicoside A has a wide range of scientific research applications:
Chemistry: It is studied for its chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: Research focuses on its role in plant physiology and its interactions with other biomolecules.
Industry: The compound is explored for its use in developing natural preservatives and health supplements.
Mechanism of Action
The mechanism of action of Vincetoxicoside A involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: This compound inhibits pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
Vincetoxicoside B: Another glycoside with similar antioxidant properties.
Kaempferol-7-O-rhamnoside: A flavonoid glycoside with antioxidant and α-glucosidase inhibitory activities.
Uniqueness
Vincetoxicoside A stands out due to its combined antimicrobial, antioxidant, and anti-inflammatory properties. Its unique glycoside structure contributes to its distinct biological activities, making it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(39-8)40-10-5-13(31)16-14(6-10)41-24(9-2-3-11(29)12(30)4-9)25(19(16)34)43-27-23(38)21(36)18(33)15(7-28)42-27/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUCXMIQUNROBJ-JFNZIVIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936841 | |
Record name | Vincetoxicoside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18016-58-5 | |
Record name | Quercetin 3-O-glucoside 7-O-rhamnoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18016-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vincetoxicoside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Vincetoxicoside A and where is it found?
A1: this compound is a chemical compound found in the root extract of Cleome viscosa [], an invasive weed. It has also been identified in Incarvillea mairei var. granditlora (Wehrhahn) Grierson [].
Q2: Has this compound shown any potential biological activity?
A2: While specific research on this compound is limited in the provided abstracts, a closely related compound, Vincetoxicoside B, exhibited synergistic antifungal activity when combined with other flavonoids []. This suggests that this compound may possess similar biological properties worth investigating.
Q3: Are there any studies on the potential applications of this compound?
A3: Unfortunately, the provided abstracts do not delve into specific applications of this compound. Further research is needed to explore its potential uses based on its chemical properties and potential biological activities.
Q4: What are the next steps in the research of this compound?
A4: Future research should focus on:
- Isolation and purification: Developing efficient methods to obtain pure this compound for further characterization and analysis [, ].
- Structural elucidation: Fully characterizing the chemical structure of this compound using advanced spectroscopic techniques [].
- Biological activity screening: Investigating its potential antifungal, antiviral, or other bioactivities through in vitro and in vivo studies [].
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